molecular formula C14H13ClN2OS B3007472 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide CAS No. 868674-67-3

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide

Cat. No.: B3007472
CAS No.: 868674-67-3
M. Wt: 292.78
InChI Key: XUMOMBQVTWACFJ-PEZBUJJGSA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide is a chemical compound that belongs to the class of thiazole derivatives. It has been synthesized and studied extensively due to its potential applications in scientific research.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

Nitta et al. (2008) synthesized a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamides, showing potent dipeptidyl peptidase IV (DPP-IV) inhibitory activity. Derivatives incorporating the benzothiazole group were found to be highly effective in reducing blood glucose excursion, indicating potential applications in diabetes treatment (Nitta et al., 2008).

Antitumor Activity

Sławiński and Brzozowski (2006) reported the synthesis of novel benzothiazole derivatives, demonstrating significant antitumor activity against non-small cell lung cancer and melanoma cell lines. This study highlights the potential of benzothiazole-based compounds in developing new cancer therapies (Sławiński & Brzozowski, 2006).

Psychotropic and Anti-inflammatory Activity

Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds also demonstrated antimicrobial action, indicating their potential in various therapeutic areas (Zablotskaya et al., 2013).

CDK2 Inhibition

Vulpetti et al. (2006) explored N-(5-Bromo-1,3-thiazol-2-yl)butanamide derivatives in the context of CDK2 inhibition. Using structure-based drug design, they discovered potent and selective CDK2 inhibitors, indicating the role of these compounds in cancer therapy and cell cycle regulation (Vulpetti et al., 2006).

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-3-6-12(18)16-14-17(9-4-2)13-10(15)7-5-8-11(13)19-14/h2,5,7-8H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMOMBQVTWACFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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